Castillene E
CAS No.: 126585-64-6
Cat. No.: VC17169592
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126585-64-6 |
|---|---|
| Molecular Formula | C17H14O4 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2-hydroxy-1-(4-hydroxy-1-benzofuran-5-yl)-3-phenylpropan-1-one |
| Standard InChI | InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2 |
| Standard InChI Key | VRFVOPNFIDHBED-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)C2=C(C3=C(C=C2)OC=C3)O)O |
Introduction
Chemical Classification & Nomenclature
Castillene derivatives belong to specialized metabolite classes, primarily benzodioxoles (Castillene C) and aurone flavonoids (Castillene A) . While Castillene E remains uncharacterized, its nomenclature suggests structural kinship with these compounds, likely featuring:
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A polycyclic framework integrating furan/benzofuran motifs
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Methoxy or benzyl substituents at specific positions
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Molecular weights between 294–354 g/mol based on homolog trends .
Table 1 compares key identifiers of documented Castillenes:
Structural Analysis & Stereochemical Considerations
Core Scaffolds
Both Castillene A and C share a furobenzofuran backbone, differing in peripheral substituents:
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Castillene C: 1,3-benzodioxole methyl group at C2, dual methoxy groups at C2/C3
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Castillene A: Benzyl group at C2, ketone at C3, single methoxy at C2
For Castillene E, plausible structural variations include:
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Alternative oxygenation patterns (e.g., dihydroxy vs. methoxy groups)
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Extended conjugation via vinyl or aryl appendages
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Chirality at bridgehead carbons, as seen in related furocoumarins
Computational Modeling Predictions
Using Castillene A/C as templates, Castillene E may exhibit:
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Topological Polar Surface Area (TPSA): 48–59 Ų (moderate membrane permeability)
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LogP: ~3.4–3.6 (high lipophilicity favoring blood-brain barrier penetration)
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Rotatable bonds: 4–5 (semi-rigid conformation influencing target binding)
Biosynthetic Pathways
Castillenes likely originate from phenylpropanoid metabolism, with key enzymatic steps including:
Precursor Synthesis
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Shikimate pathway: Generates cinnamic acid derivatives
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Polyketide synthases (PKS): Assemble acetyl/malonyl units into linear chains
Cyclization & Diversification
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Oxidative coupling: CYP450 enzymes mediate furan/benzofuran ring formation
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O-Methyltransferases (OMTs): Install methoxy groups (e.g., Castillene C’s C2/C3-OMe)
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Acyltransferases: Attach benzyl/benzodioxole moieties (Castillene A/C side chains)
| Property | Predicted Profile |
|---|---|
| Human Intestinal Absorption | High (97.94% probability) |
| Blood-Brain Barrier Penetration | Moderate (60% probability) |
| CYP3A4 Inhibition | Likely (82.13% probability) |
| Hepatotoxicity | Low (BSEP inhibition: 75.32%) |
Research Gaps & Future Directions
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Structural Elucidation: Priority for NMR/X-ray crystallography studies
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Synthetic Routes: Develop modular syntheses leveraging cross-coupling or Diels-Alder cycloadditions
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Omics Integration: Metabolomic screening of Castillene-producing species (e.g., Medicago spp.)
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Target Validation: High-throughput screening against predicted protein targets
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